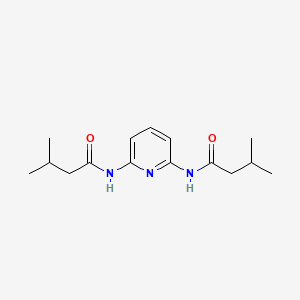![molecular formula C20H15NO4 B5878871 3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
3-[(4-phenoxybenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-phenoxybenzoyl)amino]benzoic acid, also known as PBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. PBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In
Aplicaciones Científicas De Investigación
3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been studied for its potential in treating diabetes, as it can increase insulin sensitivity and reduce blood glucose levels. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in treating Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.
Mecanismo De Acción
The mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-[(4-phenoxybenzoyl)amino]benzoic acid can alter the expression of genes involved in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[(4-phenoxybenzoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the activity of HDACs, leading to alterations in gene expression. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and increase insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-phenoxybenzoyl)amino]benzoic acid in laboratory experiments is its high purity, which ensures reproducibility of results. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid is soluble in organic solvents, making it easy to work with in laboratory settings. However, one limitation of using 3-[(4-phenoxybenzoyl)amino]benzoic acid is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-phenoxybenzoyl)amino]benzoic acid. One area of focus could be on its potential in cancer therapy, particularly in combination with other drugs. Another area of focus could be on its potential in treating Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, further research could be done to elucidate the mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid, which could lead to the development of more effective drugs.
Métodos De Síntesis
3-[(4-phenoxybenzoyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 4-phenoxybenzoic acid with thionyl chloride to form 4-phenoxybenzoyl chloride, followed by the reaction of 4-phenoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. This method yields 3-[(4-phenoxybenzoyl)amino]benzoic acid with a purity of over 98%.
Propiedades
IUPAC Name |
3-[(4-phenoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-16-6-4-5-15(13-16)20(23)24)14-9-11-18(12-10-14)25-17-7-2-1-3-8-17/h1-13H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZKPXQCASVSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenoxybenzoyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)

![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)



![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)



![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)